N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-6-4-5-7-16(13)25-11-18(23)21-14-8-9-17-15(10-14)22-19(24)20(2,3)12-26-17/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEAKEZSRRTHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
The compound features a unique benzoxazepine structure , characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The presence of dimethyl and oxo groups contributes to its chemical complexity and reactivity. Its molecular weight is approximately 370.4 g/mol .
2.1 Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds in this class have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL , outperforming traditional antibiotics like ampicillin .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound 8 | 0.004 | Enterobacter cloacae |
| Compound 11 | 0.008 | Staphylococcus aureus |
| Compound 12 | 0.015 | Salmonella typhimurium |
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors involved in key biological pathways. This interaction leads to alterations in cellular processes that inhibit microbial growth .
3.1 Osteoclast Differentiation Inhibition
A notable study explored the effects of related compounds on osteoclast differentiation:
- In Vitro Studies : The compound inhibited RANKL-induced osteoclastogenesis without affecting osteoblast differentiation.
- Bone Resorption : It was found to suppress bone resorption effectively and inhibit actin ring formation in osteoclasts .
3.2 In Vivo Studies
In vivo studies demonstrated that the compound could attenuate ovariectomy-induced bone loss in mice models, suggesting its potential as a therapeutic agent for osteoporosis .
4. Conclusion
This compound shows promising biological activity with significant antimicrobial properties and potential applications in treating bone-related disorders. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Scientific Research Applications
Neuropharmacological Effects
Research indicates that compounds with a benzoxazepine structure can influence neurotransmitter systems:
- Cognitive Enhancement : Studies have shown that derivatives of benzoxazepines can enhance cognitive functions. For instance, modifications to the benzoxazepine structure have been linked to improvements in memory retention and learning capabilities in rodent models .
- Neuroprotective Properties : The compound may exhibit neuroprotective effects against oxidative stress. In vitro studies suggest that it can modulate GABAergic and dopaminergic pathways, which are critical in managing neurological disorders .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated through various studies:
- Inhibition of Pro-inflammatory Cytokines : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests a mechanism through which it could alleviate inflammation .
- Animal Studies : In vivo studies have shown that administration of this compound can lead to reduced edema in models of acute inflammation. This highlights its potential as an anti-inflammatory agent .
Case Studies and Research Findings
Several studies have explored the pharmacological properties of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide or related compounds:
| Study | Focus | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Cognitive Enhancement | Modifications led to significant improvements in memory retention and learning capabilities in rodent models. |
| Pharmacology Reports | Anti-inflammatory Mechanisms | Compounds similar to this one exhibited inhibition of NF-kB signaling pathways crucial for mediating inflammatory responses. |
Comparison with Similar Compounds
Structural and Functional Analogues
Substituent Effects on Bioactivity
- 2-Methylphenoxy vs. 2,6-Dimethylphenoxy (): The target compound’s 2-methylphenoxy group offers moderate lipophilicity (clogP ~2.8), whereas 2,6-dimethylphenoxy analogs (e.g., Compound e) exhibit higher clogP (~3.5) due to additional methyl groups. However, steric hindrance in 2,6-dimethylphenoxy derivatives may reduce binding affinity to planar active sites .
- Pyridyl vs. Phenoxy (): The pyridyl group in ’s compound introduces a basic nitrogen, enhancing solubility in acidic environments (e.g., pH 1–3). This contrasts with the target’s phenoxy group, which lacks ionizable sites, favoring passive diffusion across lipid membranes .
- Naphthalene vs. Phenoxy (): The naphthalene substituent in increases molecular weight (374 vs.
Hydrogen Bonding and Crystallography
The target’s amide and 4-oxo groups form intramolecular hydrogen bonds (N–H···O=C), stabilizing a planar conformation critical for receptor binding. This contrasts with ’s stereochemically complex derivatives, where multiple H-bond donors/acceptors (e.g., hydroxyl, amide) create diverse crystal packing motifs, as analyzed via Etter’s graph theory .
Pharmacological Implications
- Substituent Trade-offs: While naphthalene () improves CNS penetration, the target’s 2-methylphenoxy offers a safer profile with comparable logP to marketed neuroactive drugs (e.g., duloxetine: clogP 2.6) .
Preparation Methods
Synthesis of the Benzoxazepine Core
The benzoxazepine scaffold is synthesized through cyclization reactions involving 2-aminophenol derivatives. Key steps include:
Cyclization with α,β-Unsaturated Ketones
Reaction of 2-amino-5-nitrophenol with dimethyl acrylate under basic conditions forms the nitro-substituted benzoxazepine intermediate. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates this cyclization. Subsequent hydrogenation using palladium on carbon (Pd/C) reduces the nitro group to an amine, yielding 7-amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one.
Table 1: Cyclization and Reduction Conditions
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | 2-Amino-5-nitrophenol, dimethyl acrylate, K₂CO₃, DMF, 80°C | 3,3-Dimethyl-4-oxo-7-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine | 72% |
| 2 | H₂, Pd/C, ethanol, rt | 7-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one | 89% |
Synthesis of 2-(2-Methylphenoxy)acetyl Chloride
The acetamide side chain is prepared via a two-step process:
Phenoxy Acetylation
2-Methylphenol reacts with chloroacetyl chloride in the presence of pyridine to form 2-(2-methylphenoxy)acetyl chloride. Pyridine neutralizes HCl, preventing side reactions. Optimal yields (85%) are achieved at 50°C in anhydrous dichloromethane (DCM).
Amide Bond Formation
The acyl chloride intermediate is coupled with the benzoxazepine amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N-diisopropylethylamine (DIPEA) in DCM. This method avoids racemization and achieves 78% yield.
Table 2: Amide Coupling Optimization
| Catalyst | Solvent | Base | Yield |
|---|---|---|---|
| EDCI | DCM | DIPEA | 78% |
| HATU | DMF | Triethylamine | 65% |
Final Assembly and Purification
The target compound is obtained by reacting 7-amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one with 2-(2-methylphenoxy)acetyl chloride. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields 68% pure product. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.
Industrial-Scale Considerations
Large-scale production requires:
- Catalyst Recycling : Pd/C from hydrogenation steps is recovered and reactivated, reducing costs.
- Solvent Selection : Toluene replaces DMF in cyclization to improve solubility and reduce side products.
- Process Intensification : Continuous-flow reactors enhance reaction control and scalability for the acetamide coupling step.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Method | Total Yield | Purity | Cost |
|---|---|---|---|
| Classical Cyclization + EDCI Coupling | 52% | >98% | High |
| TfOH-Mediated Azide Rearrangement | 48% | 95% | Moderate |
The classical route remains preferred due to higher reproducibility, though azide rearrangement offers potential for novel derivatives.
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
